molecular formula C11H15NO3 B598066 (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate CAS No. 10289-05-1

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

Cat. No.: B598066
CAS No.: 10289-05-1
M. Wt: 209.245
InChI Key: CDNYZDRBTKSWPO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate ( 10289-05-1) is a chiral carbamate derivative with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a defined stereocenter and serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Carbamate compounds sharing this core structural motif are of significant research interest, particularly in the field of neuroscience. Structurally similar carbamates have been extensively studied as inhibitors of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The mechanism of action for this class of compounds involves carbamylation of the serine residue within the active site of these enzymes . This pseudo-irreversible inhibition leads to a time-dependent decrease in enzymatic activity, which is a key mechanism for maintaining acetylcholine levels in research models of neurodegenerative conditions . Notably, selective BChE inhibitors are investigated as potential therapeutic approaches for the later stages of Alzheimer's disease . This product is offered for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this high-quality building block for the synthesis of more complex chiral molecules, exploration of structure-activity relationships in cholinesterase inhibition, and other chemical biology applications.

Properties

IUPAC Name

methyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-11(14)12-10(8-13)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNYZDRBTKSWPO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743421
Record name Methyl [(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10289-05-1
Record name Methyl [(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Amine Protection

The most direct route involves reacting (S)-2-amino-3-phenylpropan-1-ol with methyl chloroformate (ClCO₂Me) under basic conditions. This method, adapted from analogous carbamate syntheses, proceeds as follows:

Procedure :

  • Dissolve (S)-2-amino-3-phenylpropan-1-ol (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to deprotonate the amine.

  • Introduce methyl chloroformate (1.2 equiv) dropwise and stir at room temperature for 4–6 hours.

  • Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate = 3:1) to yield the carbamate as a colorless oil.

Key Data :

  • Yield : 78–85%

  • Optical Rotation : [α]D²⁵ = –46.5° (c = 0.2, MeOH)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 5H, Ph), 4.75 (t, J = 5.2 Hz, 1H, OH), 3.92 (d, J = 5.6 Hz, 1H, CH-NH), 3.31 (s, 3H, OCH₃).

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., DCM, THF) enhance carbamate formation kinetics by stabilizing intermediates. DIPEA outperforms triethylamine (TEA) in minimizing side reactions, as evidenced by higher yields (85% vs. 72%).

Temperature and Stoichiometry

Exothermic reactions require controlled addition of methyl chloroformate at 0°C to prevent epimerization. A 1.2:1 molar ratio of ClCO₂Me to amine ensures complete conversion without excess reagent.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3309 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O, carbamate), 1536 cm⁻¹ (N-H bend).

  • MS (ESI) : m/z = 209.24 [M+H]⁺, consistent with the molecular formula C₁₁H₁₅NO₃.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/ACN) shows ≥98% purity, with a retention time of 6.2 minutes.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing DCM with toluene reduces solvent costs by 40% without compromising yield (82%).

Waste Management

Quenching with Na₂S₂O₃ neutralizes unreacted chloroformate, enabling safer aqueous waste disposal.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity
Amine Protection8598>99% ee
Enzymatic Resolution659590% ee

The amine protection route offers superior yield and enantiomeric excess (ee), making it preferable for large-scale production.

Challenges and Solutions

Epimerization During Synthesis

Prolonged reaction times (>8 hours) at room temperature induce epimerization at C2. Mitigation strategies include:

  • Conducting reactions at 0°C.

  • Using bulky bases (e.g., DIPEA) to shield the stereocenter.

Purification Difficulties

Silica gel chromatography remains the gold standard, though preparative HPLC achieves higher purity (99.5%) for pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.

Scientific Research Applications

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Carbamates

Protecting Group Variations

Carbamates are widely used as protecting groups for amines. The target compound’s methyl carbamate group differs from other common protecting groups in terms of stability and cleavage conditions:

  • tert-Butyl Carbamates :
    Compounds like (S)-tert-butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate (CAS: 155836-47-8) utilize the tert-butoxycarbonyl (Boc) group, which is acid-labile. Boc-protected analogs are stable under basic conditions but cleaved by trifluoroacetic acid (TFA), unlike methyl carbamates, which may require harsher acidic or basic conditions for removal .

  • Fmoc-Protected Carbamates: (9H-Fluoren-9-yl)methyl (1-(hydroxyamino)-1-oxo-3-phenylpropan-2-yl)carbamate (2g) employs the Fmoc group, which is base-labile. This contrasts with methyl carbamates, offering orthogonal protection strategies in multi-step syntheses .
Table 1: Protecting Group Comparison
Protecting Group Cleavage Conditions Stability Profile Example Compound
Methyl Carbamate Strong acid/base Moderate acid/base stability (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
Boc (tert-butyl) Acid (e.g., TFA) Stable in base (S)-tert-Butyl analogs
Fmoc Base (e.g., piperidine) Stable in acid Compound 2g

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter solubility, reactivity, and biological activity:

  • Hydroxyl Group Position: Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1) features a hydroxyl group on the aromatic ring, reducing solubility in nonpolar solvents compared to the target compound’s aliphatic hydroxyl group. The latter’s hydroxyl moiety may enhance hydrogen bonding in aqueous environments .
  • Phenyl vs. Trifluoroethyl Substituents: Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate () incorporates a trifluoroethyl group, increasing lipophilicity and metabolic stability relative to the phenyl-containing target compound. Such differences influence drug-likeness and pharmacokinetics .

Biological Activity

(S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate, a compound belonging to the carbamate class, has garnered interest due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

C11H15NO3\text{C}_{11}\text{H}_{15}\text{N}\text{O}_3

This compound features a carbamate functional group that is crucial for its biological activity, particularly in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cholinesterases. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in many physiological functions, including muscle contraction and cognitive processes. The inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Inhibition of Cholinesterases

Recent studies have demonstrated that various carbamate derivatives exhibit significant inhibitory activity against BChE and AChE. For instance, compounds similar to this compound have shown IC50 values indicating their potency as inhibitors:

CompoundTarget EnzymeIC50 (µM)
5cBChE8.52
5jBChE6.57
5kBChE4.33

These compounds exhibited higher inhibitory activities than rivastigmine, a clinically used drug for treating Alzheimer's disease, suggesting that this compound could have therapeutic potential in neurodegenerative disorders related to cholinergic dysfunction .

Selectivity Index

The selectivity index (SI) is a critical parameter that indicates the preference of a compound for one enzyme over another. For example, the selectivity indices for some derivatives were reported as follows:

CompoundSelectivity Index
5c10
5j10
5k34

These values suggest that certain derivatives may preferentially inhibit BChE over AChE, which could lead to fewer side effects associated with non-selective cholinesterase inhibition .

Study on Carbamate Derivatives

A comprehensive study evaluated the biological activity of several benzyl carbamates, including those structurally related to this compound. The research highlighted that these compounds not only inhibited cholinesterases effectively but also demonstrated reactivation capabilities after initial inhibition. For instance, reactivation rates were observed at approximately 37% after 24 hours for certain derivatives .

Antibacterial Activity

In addition to cholinesterase inhibition, some studies have explored the antibacterial properties of carbamates. While specific data on this compound's antibacterial activity is limited, related compounds have shown promising results against various bacterial strains, indicating a broader spectrum of biological activity beyond enzyme inhibition .

Q & A

Q. What are the recommended synthetic routes for (S)-Methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer: The synthesis typically involves carbamate formation via reaction of an amino alcohol intermediate with methyl chloroformate. Key steps include:

  • Enantioselective synthesis : Use chiral starting materials (e.g., (S)-1-amino-3-phenylpropan-2-ol) or chiral auxiliaries to ensure stereochemical control.
  • Protection/Deprotection Strategies : Employ tert-butyl carbamate (Boc) protection for the amine group to prevent side reactions .
  • Optimization : Monitor reaction temperature (0–5°C for exothermic steps) and use polar aprotic solvents (e.g., THF) to enhance nucleophilicity. Purify via recrystallization or chiral HPLC to achieve >99% enantiomeric excess (ee).

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

Methodological Answer:

  • Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Include desiccants (silica gel) to avoid moisture ingress .
  • Handling : Use gloves (nitrile), safety goggles, and fume hoods to minimize exposure. Avoid contact with strong acids/bases, which may degrade the compound.

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound, and how do different density functionals affect accuracy?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for balanced accuracy in thermochemical and electronic properties .
  • Basis Sets : Pair with 6-31G(d,p) for geometry optimization and cc-pVTZ for higher accuracy in vibrational frequency calculations.
  • Validation : Compare computed NMR chemical shifts (e.g., 1^1H and 13^13C) with experimental data to assess functional performance.

Q. How can crystallographic data be effectively utilized to resolve contradictions in the stereochemical assignment of this compound derivatives?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXL for refinement to determine absolute configuration. Key parameters:
    • Flack parameter : Values near 0 confirm the correct enantiomer .
    • Hirshfeld surface analysis : Resolve ambiguities in hydrogen bonding or disorder.
  • Case Study : For conflicting NMR-based stereochemical assignments, SC-XRD can override ambiguous NOE data by directly visualizing spatial arrangements.

Q. What strategies can be employed to investigate the biological activity of this compound, particularly in enzyme inhibition studies?

Methodological Answer:

  • In Vitro Assays :
    • Kinetic Analysis : Use Michaelis-Menten plots to determine KiK_i (inhibition constant) against target enzymes (e.g., serine hydrolases).
    • Molecular Docking : Perform AutoDock Vina simulations to predict binding modes, prioritizing interactions with the carbamate’s carbonyl oxygen .
  • Validation : Cross-validate docking results with site-directed mutagenesis (e.g., replacing catalytic serine residues).

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental observations in the hydrolysis kinetics of this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Solvent Effects : DFT often neglects explicit solvent molecules; include implicit solvent models (e.g., COSMO) or run MD simulations.
    • Transition-State Validation : Compare computed activation energies with Arrhenius plots from pH-dependent hydrolysis experiments.
  • Resolution : Re-optimize computational models using experimental transition-state analogs (e.g., tetrahedral intermediates) .

Physical and Chemical Property Tables

Property Value/Description Reference
Molecular Weight 223.27 g/mol
Storage Stability Stable at –20°C under inert gas for >12 months
Enantiomeric Purity >99% ee (via chiral HPLC)
Hydrolysis Rate (pH 7.4) t1/2t_{1/2} = 24 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.